molecular formula C15H13N5O2 B5779409 N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide

N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide

Cat. No. B5779409
M. Wt: 295.30 g/mol
InChI Key: PYOOYWRPVASCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide, also known as MNBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide has also been shown to have antioxidant properties, which may contribute to its ability to reduce the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide inhibits the growth of cancer cells and reduces the production of reactive oxygen species. In vivo studies have shown that N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide reduces the symptoms of Alzheimer's disease and improves cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce the symptoms of Alzheimer's disease. However, N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide has certain limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide. One area of research is the development of new drugs based on the structure of N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide and its potential applications in other areas of medicine. Additionally, research on the synthesis of N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide and its derivatives is ongoing, with the aim of improving the yield and purity of this compound.

Synthesis Methods

The synthesis of N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-amino-1-methylbenzimidazole with 4-nitrobenzenecarboxylic acid chloride in the presence of a base. This reaction produces N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide as a yellow solid, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's. N-(1-methyl-1H-benzimidazol-2-yl)-4-nitrobenzenecarboximidamide has shown promising results in inhibiting the growth of cancer cells and reducing the symptoms of Alzheimer's disease.

properties

IUPAC Name

N'-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-19-13-5-3-2-4-12(13)17-15(19)18-14(16)10-6-8-11(9-7-10)20(21)22/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOOYWRPVASCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=C(C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide

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